4-bromo-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide is a hydrazone Schiff base compound It is characterized by the presence of a hydrazone group (-NHN=CH-) and a bromine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzoic hydrazide and 2,4-dihydroxybenzaldehyde. The reaction is carried out in a methanol solution, where the reactants are refluxed for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Research indicates potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: The compound’s nonlinear optical properties make it suitable for optoelectronic applications.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of bromine and hydroxyl groups enhances its reactivity and potential for forming metal complexes, making it valuable in coordination chemistry and materials science .
Properties
Molecular Formula |
C14H11BrN2O3 |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-4-1-9(2-5-11)14(20)17-16-8-10-3-6-12(18)7-13(10)19/h1-8,18-19H,(H,17,20)/b16-8+ |
InChI Key |
CMTNDERIIQVCSV-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)O)O)Br |
Origin of Product |
United States |
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